molecular formula C7H6N4O2 B071998 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid CAS No. 1488-48-8

4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid

Cat. No. B071998
CAS RN: 1488-48-8
M. Wt: 178.15 g/mol
InChI Key: RZJHZSFLBFVOKR-UHFFFAOYSA-N
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Description

4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid, also known as this compound, is a heterocyclic organic compound and a member of the pyrrolo[2,3-d]pyrimidine family of compounds. It is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its structure consists of a pyrrolo[2,3-d]pyrimidine ring system with an amino group at the 4-position, a carboxylic acid group at the 5-position, and two methylene bridges connecting the two rings. This compound is known to have a wide range of applications in the fields of pharmaceuticals, agrochemicals, and organic synthesis.

Scientific Research Applications

Catalytic Applications and Synthetic Pathways

The synthesis and applications of pyrrolo[2,3-d]pyrimidine derivatives are of great interest in medicinal and pharmaceutical industries. These compounds serve as key precursors for a wide range of bioactive molecules. A review by Parmar et al. (2023) highlights the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds. The study discusses various synthetic pathways employing organocatalysts, metal catalysts, and green solvents, emphasizing the role of these compounds in developing lead molecules for medicinal applications Parmar, Vala, & Patel, 2023.

Biological and Medicinal Significance

Research on pyrimidine and its derivatives, including pyrrolo[2,3-d]pyrimidine, shows extensive biological and pharmacological activities. For instance, pyrimidines are crucial for their anti-inflammatory, anticancer, and antimicrobial properties. Rashid et al. (2021) summarize the synthesis, anti-inflammatory activities, and structure-activity relationships of pyrimidine derivatives, offering insights into their potential as anti-inflammatory agents with minimal toxicity Rashid et al., 2021.

Chemical and Physicochemical Studies

The versatility of pyrimidine derivatives in synthesizing heterocyclic compounds is well-documented. Negri, Kascheres, and Kascheres (2004) discuss the preparation, reactivity, and biological activity of enaminoketones and enaminothiones, emphasizing their utility in generating a variety of heterocyclic compounds, including pyrrolo[2,3-d]pyrimidines. These compounds serve as essential intermediates for producing biologically significant molecules, showcasing the broad applicability of pyrimidine derivatives in chemical synthesis Negri, Kascheres, & Kascheres, 2004.

Mechanism of Action

Target of Action

The primary target of 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It binds to PKB, preventing it from phosphorylating its substrates and thus inhibiting its activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a downstream component in this pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits PKB, disrupting this pathway and affecting cell proliferation and survival .

Pharmacokinetics

While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It has the potential to be used as an antitumor agent due to its ability to inhibit PKB .

Biochemical Analysis

Biochemical Properties

PKB is an important component of intracellular signaling pathways regulating growth and survival . The compound interacts with PKB in an ATP-competitive manner, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Cellular Effects

In cellular assays, 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid has shown to modulate biomarkers of signaling through PKB . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on PKB signaling can lead to changes in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PKB, leading to the inhibition of the kinase . This results in changes in gene expression and impacts various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its effects on PKB signaling and cellular function can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . At well-tolerated doses, the compound has been shown to strongly inhibit the growth of human tumor xenografts in nude mice .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as an inhibitor of PKB . The compound interacts with PKB in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Transport and Distribution

Given its role as a PKB inhibitor, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully determined. Its role in the PI3K-PKB signaling pathway suggests that it may be localized to areas of the cell where this pathway is active .

properties

IUPAC Name

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJHZSFLBFVOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569941
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1488-48-8
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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